![molecular formula C13H17NO7 B2586311 Methyl-3,4,5-Trimethoxy-2-[(Methoxycarbonyl)amino]benzoat CAS No. 400070-04-4](/img/structure/B2586311.png)
Methyl-3,4,5-Trimethoxy-2-[(Methoxycarbonyl)amino]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate” is a chemical compound with the molecular formula C13H17NO7 . It is also known as “3,4,5-Trimethoxybenzoic acid, methyl ester” and "Methyl tri-O-methylgallate" . The compound has a molecular weight of 299.277 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Wissenschaftliche Forschungsanwendungen
- Methyl-3,4,5-Trimethoxyanthranilat wird als Baustein in der chemischen Synthese verwendet. Forscher nutzen es, um komplexere Moleküle zu erzeugen, indem sie seine funktionellen Gruppen in größere Strukturen integrieren .
- In der Zellbiologie wird Methyl-3,4,5-Trimethoxyanthranilat zur Beurteilung der Zellviabilität eingesetzt. Es dient als Indikator für das Redoxpotential. Zellen metabolisieren das wasserlösliche MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu unlöslichem violettem Formazan, das durch die Messung der optischen Dichte quantifiziert werden kann .
- Die Forschung hat die Antitubulin-Aktivität von Methyl-3,4,5-Trimethoxyanthranilat-Derivaten untersucht. Diese Verbindungen bewirken einen Zellzyklusarrest in der G2/M-Phase, was sie zu potenziellen Kandidaten für die Krebstherapie macht .
- Wissenschaftler untersuchen den Energieübertrag zwischen Methyl-3,4,5-Trimethoxyanthranilat (als Donor) und anderen Molekülen (Akzeptoren). Techniken wie die synchrone Fluoreszenzspektroskopie zeigen strukturelle Veränderungen in Proteinen nach Interaktion mit dieser Verbindung auf .
- Während der Optimierung von Antimalaria-Wirkstoffen wurden Methyl-3,4,5-Trimethoxybenzoat-Derivate synthetisiert. Diese Zwischenprodukte spielen eine Rolle bei der Entwicklung neuer Antimalaria-Medikamente .
Chemische Synthese
Zellviabilitäts-Assays
Antitubulin-Mittel
Energieübertragungsstudien
Antimalaria-Derivate
Wirkmechanismus
Target of Action
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is a derivative of methyl 3,4,5-trimethoxybenzoate Related compounds, such as gallic acid and methyl gallates, are known to have significant biological activities .
Mode of Action
It’s worth noting that related compounds are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures .
Biochemical Pathways
Related compounds are known to impact the degradation of key biomolecules including dna, lipids, enzymes, and proteins .
Result of Action
Related compounds are known to protect against the degradation of key biomolecules, which has been linked to degenerative diseases such as aging, cancer, alzheimer’s, and diabetes .
Biochemische Analyse
Biochemical Properties
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . This interaction helps in scavenging free radicals and protecting cells from oxidative damage . Additionally, it may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms . This upregulation helps in enhancing the cell’s ability to combat oxidative stress. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate enzymes that are part of the antioxidant defense system, enhancing the cell’s ability to neutralize reactive oxygen species . These binding interactions and enzyme modulations result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained upregulation of antioxidant genes, providing prolonged protection against oxidative stress .
Dosage Effects in Animal Models
The effects of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation . At higher doses, it may cause toxic or adverse effects . For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the oxidative stress response . For example, it may enhance the activity of superoxide dismutase and catalase, enzymes that play a crucial role in neutralizing reactive oxygen species . This interaction helps in maintaining the balance of metabolites and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes . This efficient transport and distribution ensure that the compound reaches its target sites within the cell, exerting its biochemical effects .
Subcellular Localization
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is localized in specific subcellular compartments, which influences its activity and function . It may be directed to the mitochondria, where it can enhance the organelle’s antioxidant capacity . Additionally, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors . The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
methyl 3,4,5-trimethoxy-2-(methoxycarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-17-8-6-7(12(15)20-4)9(14-13(16)21-5)11(19-3)10(8)18-2/h6H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACYYUWRAZSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


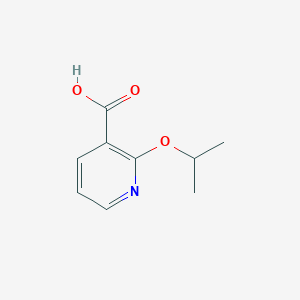
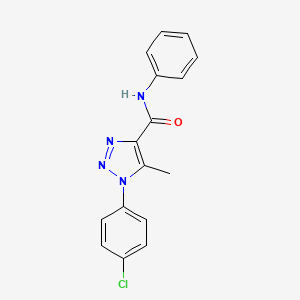
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)
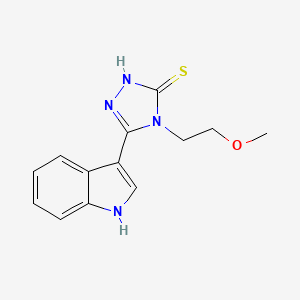
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)
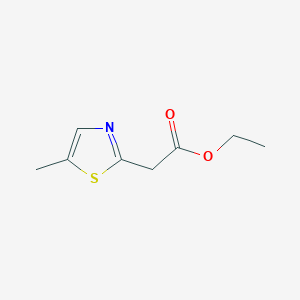
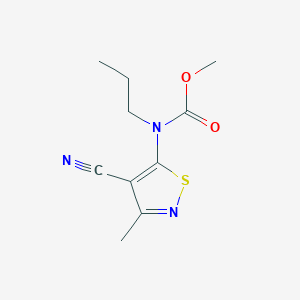
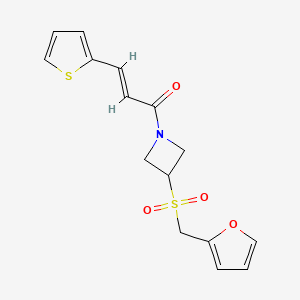
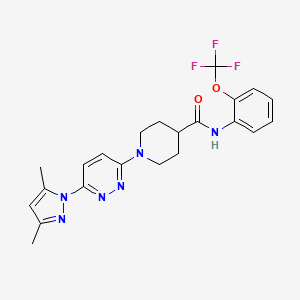

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586248.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)